molecular formula C10H7N3O3 B11757974 Methyl 6-cyano-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-4-carboxylate

Methyl 6-cyano-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-4-carboxylate

Cat. No.: B11757974
M. Wt: 217.18 g/mol
InChI Key: HRHZSDABMWZLCH-UHFFFAOYSA-N
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Description

Methyl 6-cyano-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-4-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by its unique structure, which includes a pyrrole ring fused to a pyridine ring, with additional functional groups such as a cyano group, an oxo group, and a methyl ester group. These structural features make it an interesting subject for various scientific research applications.

Preparation Methods

The synthesis of methyl 6-cyano-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-4-carboxylate typically involves multi-step reactions. One common synthetic route includes the following steps:

    Cyclization: The initial step involves the cyclization of a suitable precursor, such as a pyrrole derivative, with a cyanoacetylating agent.

    Functional Group Introduction:

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of these steps to enhance yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes.

Chemical Reactions Analysis

Methyl 6-cyano-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-4-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

    Cycloaddition: The compound can participate in cycloaddition reactions, forming new heterocyclic structures.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 6-cyano-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-4-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 6-cyano-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Methyl 6-cyano-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-4-carboxylate can be compared with other similar compounds, such as:

    Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring fused to another heterocyclic ring and exhibit similar biological activities.

    Indole derivatives: Indoles are another class of heterocyclic compounds with a fused ring structure and diverse biological activities.

    Pyridazine analogs: These compounds have a pyridine ring fused to another ring and are known for their biological activities.

The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.

Biological Activity

Methyl 6-cyano-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and specific case studies that highlight its therapeutic potential.

1. Chemical Structure and Properties

This compound features a unique bicyclic structure that contributes to its biological activity. The presence of the cyano and carboxylate groups enhances its reactivity and interaction with biological targets.

2. Synthesis of the Compound

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent methodologies emphasize radical-promoted cascade reactions which enhance yield and purity.

3.1 Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. For example, studies have shown that certain derivatives possess minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus .

3.2 Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been evaluated through in vitro assays measuring cyclooxygenase (COX) enzyme inhibition. Compounds in this class demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib . The mechanism involves the suppression of COX-2 expression and nitric oxide synthase (iNOS) activity, indicating a strong anti-inflammatory profile.

4. Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of Methyl 6-cyano derivatives. Key findings include:

  • Electron-Withdrawing Groups : The introduction of electron-withdrawing groups at specific positions on the pyridine ring enhances anti-inflammatory activity.
SubstituentPositionEffect on Activity
Chloromethyl2Increased potency against COX-2
Pyridine2Enhanced anti-inflammatory effects

5.1 In Vivo Studies

In vivo studies utilizing carrageenan-induced paw edema models demonstrated that methyl derivatives significantly reduced inflammation compared to controls . This suggests potential for therapeutic applications in treating inflammatory diseases.

5.2 Molecular Docking Studies

Molecular docking studies have shown that Methyl 6-cyano derivatives bind effectively to target proteins such as PqsR in Pseudomonas aeruginosa, with binding energies ranging from -5.8 to -8.2 kcal/mol . This indicates a promising avenue for developing antibacterial agents.

Properties

Molecular Formula

C10H7N3O3

Molecular Weight

217.18 g/mol

IUPAC Name

methyl 6-cyano-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-4-carboxylate

InChI

InChI=1S/C10H7N3O3/c1-16-10(15)7-2-5(4-11)12-9-6(7)3-8(14)13-9/h2H,3H2,1H3,(H,12,13,14)

InChI Key

HRHZSDABMWZLCH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2CC(=O)NC2=NC(=C1)C#N

Origin of Product

United States

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